N'-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide
Description
N’-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and nitro group on the thiazole ring, as well as a benzohydrazide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
N'-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c11-7-9(15(17)18)19-10(12-7)14-13-8(16)6-4-2-1-3-5-6/h1-5H,(H,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMKSCYLYFGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC(=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide typically involves the reaction of 4-chloro-5-nitro-1,3-thiazole-2-amine with benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted thiazole derivatives .
Scientific Research Applications
N’-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiazole derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to the death of the bacteria.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- 3,5-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro-1,3,5-oxadiazinan-4-imine
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N’-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its chloro and nitro groups enhance its antimicrobial properties, while the benzohydrazide moiety contributes to its potential anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
